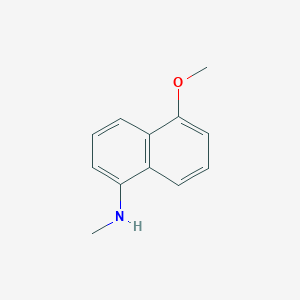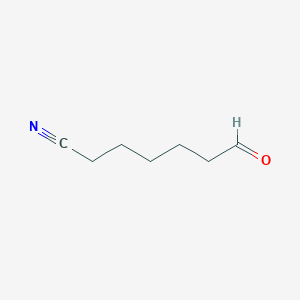
1-Ethoxy-2-ethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-2-ethylbenzene is an organic compound with the molecular formula C10H14O . It is a derivative of benzene, which is an aromatic compound .
Synthesis Analysis
The synthesis of benzene derivatives like 1-Ethoxy-2-ethylbenzene typically involves electrophilic aromatic substitution . The general mechanism involves two steps:- The electrons in the pi bond attack the electrophile, forming a sigma bond and creating a positively charged arenium ion .
- A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reform aromaticity .
Molecular Structure Analysis
The molecular structure of 1-Ethoxy-2-ethylbenzene consists of a benzene ring with ethoxy (C2H5O) and ethyl (C2H5) substituents . The exact mass of the molecule is 150.104462 Da .Chemical Reactions Analysis
The catalyzed oxidation of ethylbenzene, a similar compound, has been studied in detail . The reaction produces acetophenone, benzaldehyde, and benzoic acid . A similar reaction might be expected for 1-Ethoxy-2-ethylbenzene.Wirkmechanismus
The mechanism of action for reactions involving benzene derivatives like 1-Ethoxy-2-ethylbenzene typically involves electrophilic aromatic substitution . In the first step, the electrophile forms a sigma bond with the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
29643-62-7 |
|---|---|
Produktname |
1-Ethoxy-2-ethylbenzene |
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
1-ethoxy-2-ethylbenzene |
InChI |
InChI=1S/C10H14O/c1-3-9-7-5-6-8-10(9)11-4-2/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
OSMLONWXLNJOPG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1OCC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


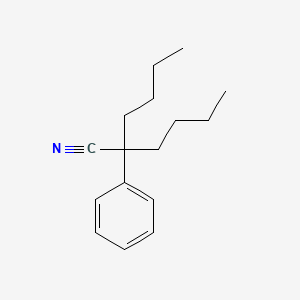
![2-(4-{[(4-Methylphenyl)amino]carbonothioyl}-1-piperazinyl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic Acid](/img/structure/B8787909.png)

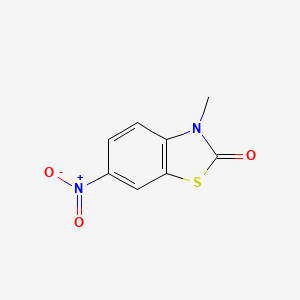
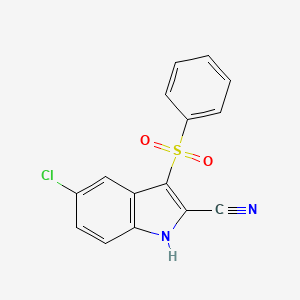


![[6-({[Tert-butyl(dimethyl)silyl]oxy}methyl)pyridin-2-yl]methanol](/img/structure/B8787946.png)
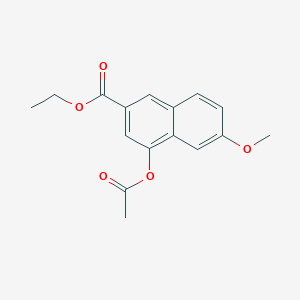
![2-[4-(Thien-2-ylcarbonyl)phenyl]propiononitrile](/img/structure/B8787959.png)
